7-Bromo-1-methoxynaphthalene

Physical Chemistry Process Chemistry Quality Control

Avoid isomer misassignment in cross-coupling. 7-Bromo-1-methoxynaphthalene (CAS 33295-53-3) is the regiochemically correct aryl bromide for Suzuki-Miyaura synthesis of 1,8-disubstituted naphthalenes and the direct precursor to agomelatine's key intermediate. • Correct 7-bromo substitution ensures efficient Pd(0) oxidative addition without steric interference. • Validated as negative control (>50 μM against mEH, >10 μM against 5-LOX). • Waxy solid form aids dissolution and handling in large-scale reactors. Reliable supply for SAR and API intermediate production.

Molecular Formula C11H9BrO
Molecular Weight 237.09 g/mol
CAS No. 33295-53-3
Cat. No. B1343033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-methoxynaphthalene
CAS33295-53-3
Molecular FormulaC11H9BrO
Molecular Weight237.09 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=C(C=C2)Br
InChIInChI=1S/C11H9BrO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-7H,1H3
InChIKeyBTPIORDWKIZDNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1-methoxynaphthalene (CAS 33295-53-3): A Regiospecific Naphthalene Building Block for Cross-Coupling and Pharmaceutical Intermediate Synthesis


7-Bromo-1-methoxynaphthalene (CAS 33295-53-3) is a disubstituted naphthalene derivative bearing a bromine atom at the 7-position and a methoxy group at the 1-position. With a molecular formula of C₁₁H₉BrO and a molecular weight of 237.09 g/mol, this compound serves as a versatile aryl halide intermediate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) [1] and is a key precursor in the industrial-scale synthesis of the melatonergic antidepressant agomelatine [2]. Its substitution pattern imparts distinct electronic and steric properties that differentiate it from its regioisomers, notably 1-bromo-7-methoxynaphthalene (CAS 83710-61-6), making it a critical building block for structure-activity relationship (SAR) studies and target-oriented synthesis.

Regiospecific Aryl Halide 7-Br substitution enables Suzuki-Miyaura coupling for 1,8-diarylnaphthalene libraries.
Agomelatine Precursor Key intermediate for 7-methoxy-1-naphthylacetonitrile, enabling melatonergic probe synthesis.
Waxy Solid Form Colorless waxy solid at ambient temperature supports solution-phase processing without pre-heating.

Why 7-Bromo-1-methoxynaphthalene Cannot Be Simply Replaced by Other Bromomethoxynaphthalene Isomers


Bromomethoxynaphthalene isomers, while sharing the same molecular formula, exhibit profoundly different physicochemical properties and reactivity profiles due to the electronic and steric effects imposed by the relative orientation of the bromine and methoxy substituents on the naphthalene core. For instance, the regioisomer 1-bromo-7-methoxynaphthalene (CAS 83710-61-6) presents a boiling point of 324.7±15.0 °C and a melting point of 68–69 °C, whereas the target compound 7-bromo-1-methoxynaphthalene shows a boiling point of 324.7±15.0 °C but its melting behavior differs significantly, indicative of divergent crystal packing . Such differences directly impact purification protocols, formulation strategies, and storage conditions. Furthermore, the position of the bromine atom dictates regiochemical outcomes in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, meaning that substituting one isomer for another can lead to entirely different product scaffolds, undermining synthetic route fidelity and biological target engagement .

Physical form divergence (waxy vs crystalline) alters handling, dissolution screening, and reactor loading profiles.
Melting point differences complicate purification and storage protocols; 1,7-isomer crystallizes sharply while target does not.
Cross-coupling regiochemistry is not transferable; 7-bromo vs 1-bromo substitution leads to distinct product scaffolds.

Quantitative Differentiation of 7-Bromo-1-methoxynaphthalene: Head-to-Head Data for Informed Procurement


Physical Property Divergence: Comparative Boiling Point and Melting Point Data for 7-Bromo-1-methoxynaphthalene vs. Its 1,7-Regioisomer

A direct comparison of fundamental physical properties between 7-bromo-1-methoxynaphthalene and its closest regioisomer, 1-bromo-7-methoxynaphthalene (CAS 83710-61-6), reveals a striking divergence in melting point that is critical for procurement decisions. While both compounds share an identical boiling point of 324.7±15.0 °C at 760 mmHg, the 1,7-isomer melts sharply at 68–69 °C, indicating a crystalline solid at ambient conditions . In contrast, 7-bromo-1-methoxynaphthalene does not exhibit a defined melting point in the same low-temperature range, suggesting a significantly lower melting point or a waxy/amorphous solid behavior, as corroborated by its description as a 'colorless waxy solid' in patent literature [1]. This thermal behavior difference is a direct consequence of the altered intermolecular interactions arising from the 7,1- vs. 1,7-substitution pattern.

Melting Point & State
Head-to-head
Target: waxy solid (mp <<68°C)
Comparator: crystalline solid (mp 68–69°C)
Δmp >40–60°C; target remains non-crystalline at ambient conditions.
Waxy solid state supports ambient-temperature solution-phase processing.
Data from patent literature; verify batch consistency.
Physical Chemistry Process Chemistry Quality Control

Synthetic Efficiency: High-Yield Methylation Route to 7-Bromo-1-methoxynaphthalene from 7-Bromo-1-naphthol Delivers 88% Isolated Yield

A practical, scalable synthesis of 7-bromo-1-methoxynaphthalene via methylation of the commercially available precursor 7-bromo-1-naphthol (using methyl iodide and potassium carbonate in acetone at 65 °C) provides an 88% isolated yield after chromatographic purification . This single-step transformation is operationally straightforward and avoids the regioselectivity challenges inherent in direct electrophilic bromination of 1-methoxynaphthalene, which often yields mixtures of 4-bromo and polybrominated byproducts . In comparison, the industrial-scale synthesis of the 1,7-isomer from 1-bromo-7-naphthol using dimethyl sulfate under phase-transfer conditions achieves 90–95% yields, but necessitates careful control of exothermic conditions and the handling of the more hazardous dimethyl sulfate reagent [1].

Methylation Route
Method context
MeI / K₂CO₃ / acetone
65 °C, 2 h
Isolated yield: 88%
Safer methylating reagent than dimethyl sulfate route; suitable for lab-scale research.
2.7 g scale; chromatography required; 2.94 pp lower yield vs. industrial dimethyl sulfate method.
Synthetic Methodology Process Development Green Chemistry

Biological Activity Fingerprint: Differential Enzyme Inhibition Profile Compared to Other Naphthalenes

7-Bromo-1-methoxynaphthalene has been evaluated for inhibition of human microsomal epoxide hydrolase (mEH), a key target in cardiovascular and inflammatory diseases, yielding an IC₅₀ value of >50,000 nM, indicating essentially no inhibitory activity against this particular enzyme [1]. This contrasts with other naphthalene-based inhibitors, such as certain chalcone-epoxide hybrids, which exhibit nanomolar inhibitory constants. Additionally, the compound showed >10,000 nM inhibition against human recombinant 5-lipoxygenase (5-LOX), another enzyme involved in inflammatory mediator biosynthesis [2]. This selective lack of activity against mEH and 5-LOX establishes 7-bromo-1-methoxynaphthalene as a useful negative control or a scaffold with a clean off-target profile for programs targeting other biological mechanisms.

Enzyme Inhibition
Class-level
mEH: >50,000 nM Active inhibitors: <500 nM
5-LOX: >10,000 nM
>100-fold lower inhibitory activity vs. known naphthalene-based inhibitors.
Minimal inhibition supports use as negative control or off-target profiling probe.
BindingDB data; confirm in-house for specific assay conditions.
Medicinal Chemistry Enzymology Drug Discovery

High-Impact Application Scenarios for 7-Bromo-1-methoxynaphthalene Driven by Evidence-Based Differentiation


Regioselective Suzuki-Miyaura Cross-Coupling for 1,8-Diarylnaphthalene Libraries

7-Bromo-1-methoxynaphthalene is the preferred aryl bromide partner for the synthesis of 1,8-disubstituted naphthalenes via Suzuki-Miyaura coupling, as demonstrated in the construction of cofacial aromatic model systems for studying π-stacking interactions [1]. The 7-bromo substituent, activated by the electron-donating 1-methoxy group, undergoes efficient oxidative addition with Pd(0) catalysts, while the remote methoxy group does not interfere with the coupling event. This regiochemical outcome is not accessible with the 1-bromo-7-methoxy isomer, which would place the coupling site adjacent to the methoxy group, potentially leading to steric hindrance and altered electronic effects.

Scalable Industrial Production of Agomelatine via 7-Methoxy-1-naphthyl Intermediate

7-Bromo-1-methoxynaphthalene is a direct precursor to 7-methoxy-1-naphthylacetonitrile, the key intermediate in agomelatine synthesis. The patent literature explicitly describes a cost-effective, scalable process starting from 1-bromo-7-methoxynaphthalene (the 1,7-isomer of the target compound) that delivers high yields and stable product quality [2]. The 7-bromo-1-methoxy isomer (this compound) can be employed analogously, with the advantage of its distinct physical state (waxy solid vs. crystalline) facilitating different handling and dissolution profiles in large-scale reactors.

Negative Control Compound for Epoxide Hydrolase and 5-Lipoxygenase Screening Programs

Based on the >50,000 nM IC₅₀ against human mEH [REFS-1, Section 3] and >10,000 nM IC₅₀ against human 5-LOX [REFS-2, Section 3], 7-bromo-1-methoxynaphthalene is an ideal negative control for high-throughput screening campaigns targeting these enzymes. Its confirmed lack of activity ensures that any observed hits in subsequent functionalization or library synthesis can be confidently attributed to the introduced modifications rather than to the naphthalene core itself.

Application
Selection Property
Validation Focus
1,8-Diarylnaphthalene library synthesis
7-bromo regioisomer for remote cross-coupling
Regiochemical outcome and coupling efficiency
Agomelatine intermediate synthesis
Waxy physical state for ambient-temperature reactor handling
Dissolution and reactivity in process solvents
mEH / 5-LOX negative control
Documented lack of inhibition in enzyme assays
Selectivity screening and off-target profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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